(3S)-Hydrangel 8-O-glucoside pentaacetate
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Description
(3S)-Hydrangel 8-O-glucoside pentaacetate, also known as 3-hydroxy-8-O-glucosyl-7-O-acetyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O-methyl-3-O
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (3S)-Hydrangel 8-O-glucoside pentaacetate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and acetylation reactions.
Starting Materials
3,4-dihydroxybenzoic acid, glucose, acetic anhydride, pyridine, dimethylformamide, trifluoroacetic acid, triethylamine, ethyl acetate, methanol, wate
Reaction
Protection of 3,4-dihydroxybenzoic acid with acetic anhydride and pyridine to obtain 3,4-diacetoxybenzoic acid.
Glycosylation of 3,4-diacetoxybenzoic acid with glucose using dimethylformamide and trifluoroacetic acid as the catalyst to obtain (3S)-Hydrangel 8-O-glucoside.
Acetylation of (3S)-Hydrangel 8-O-glucoside with acetic anhydride and triethylamine in ethyl acetate to obtain (3S)-Hydrangel 8-O-glucoside pentaacetate.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3S)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25+,27+,28-,29+,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-JFSLVGESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Hydrangenol 8-O-glucoside pentaacetate |
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